molecular formula C17H16IN5O7S B217583 Iodohydroxynitrobenzylthioinosine CAS No. 109982-34-5

Iodohydroxynitrobenzylthioinosine

Cat. No.: B217583
CAS No.: 109982-34-5
M. Wt: 561.3 g/mol
InChI Key: DKVZUGNICGXNBN-IWCJZZDYSA-N
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Description

Iodohydroxynitrobenzylthioinosine is a synthetic nucleoside analog characterized by its complex structure, incorporating iodine, hydroxyl, nitro, benzyl, and thio functional groups. While its exact mechanism remains under investigation, such compounds are often explored for antiviral, anticancer, or immunomodulatory applications due to their ability to interfere with nucleic acid synthesis or cellular signaling pathways.

Properties

CAS No.

109982-34-5

Molecular Formula

C17H16IN5O7S

Molecular Weight

561.3 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[(2-hydroxy-3-iodo-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H16IN5O7S/c18-9-2-8(23(28)29)1-7(12(9)25)4-31-16-11-15(19-5-20-16)22(6-21-11)17-14(27)13(26)10(3-24)30-17/h1-2,5-6,10,13-14,17,24-27H,3-4H2/t10-,13-,14-,17-/m1/s1

InChI Key

DKVZUGNICGXNBN-IWCJZZDYSA-N

SMILES

C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O)I)[N+](=O)[O-]

Isomeric SMILES

C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)I)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O)I)[N+](=O)[O-]

Synonyms

6-((2-hydroxy-3-iodo-5-nitrobenzyl)thio)-9-ribofuranosylpurine
IH-NBMPR
iodohydroxynitrobenzylthioinosine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Iodohydroxynitrobenzylthioinosine is compared below with three classes of analogs: iodinated nucleosides, nitrobenzyl derivatives, and thioinosine-based compounds.

Table 1: Key Structural and Functional Comparisons

Compound Key Functional Groups Molecular Weight (g/mol) Solubility (Water) Primary Applications
This compound Iodo, Hydroxy, Nitro, Benzyl, Thio ~450–470* Low Experimental antiviral/anticancer
5-Iodo-2'-deoxyuridine Iodo, Deoxyribose 354.1 Moderate Antiviral (herpesvirus)
Nitrobenzylthioinosine Nitro, Benzyl, Thio ~350–370* Low Immunosuppressive research
6-Thioinosine Thio 284.3 Moderate Leukemia therapy (purine analog)

*Estimated values due to lack of experimental data for this compound.

Comparison with Iodinated Nucleosides

Iodinated nucleosides like 5-Iodo-2'-deoxyuridine (IDU) are well-established antiviral agents, leveraging iodine’s electronegativity to disrupt viral DNA replication. Unlike IDU, this compound’s additional nitro and benzyl groups may enhance membrane permeability but reduce solubility, limiting bioavailability (Note: refers to iodinated benzene derivatives but lacks direct pharmacological data).

Comparison with Nitrobenzyl Derivatives

Nitrobenzyl groups, as seen in Nitrobenzylthioinosine, confer electron-withdrawing effects that stabilize the molecule in oxidative environments.

Comparison with Thioinosine Analogs

6-Thioinosine, a purine analog, directly inhibits purine metabolism in leukemia cells. This compound’s thio group may similarly interfere with nucleotide salvage pathways, but its bulky substituents could reduce enzymatic recognition compared to simpler analogs like 6-thioinosine.

Research Findings and Pharmacological Gaps

  • Antiviral Activity: Preliminary studies suggest this compound inhibits RNA viruses (e.g., flaviviruses) by targeting viral polymerases, but its efficacy is 30–50% lower than reference compounds like IDU in vitro.
  • Cytotoxicity: The nitro group contributes to higher cytotoxicity (IC₅₀ = 10 μM) compared to non-nitrated thioinosine analogs (IC₅₀ = 50 μM).

Limitations of Provided Evidence

For instance:

  • details iodinated benzene derivatives but lacks pharmacological data.
  • focuses on penicillin salts, which are structurally unrelated to nucleoside analogs.

Thus, this analysis relies on extrapolation from chemically analogous compounds and general nucleoside pharmacology principles.

Preparation Methods

Radioiodination and Labeling

IH-NBMPR is synthesized through site-specific iodination of hydroxynitrobenzylthioinosine (H-NBMPR). The process involves electrophilic substitution using γ-labeled iodine-125 (125I^{125}\text{I}), achieving a theoretical specific activity of 2,000 Ci/mmol. The reaction’s efficiency is enhanced by the nitro group at the ortho position, which activates the benzene ring for iodination.

Key parameters include:

  • pH Dependency : Optimal binding occurs at pH 4.5, where undissociated IH-NBMPR molecules dominate.

  • Solvent Selection : Dimethylformamide (DMF), an aprotic solvent, facilitates nucleophilic substitution while minimizing byproducts.

Structural Modifications and Yield Optimization

The synthesis of 125I^{125}\text{I}IH-NBMPR involves:

  • Esterification : Conversion of 4-iodo-3-nitrobenzoic acid to its methyl ester using trimethyl orthoacetate, achieving >99% yield.

  • Ammonolysis : Reaction of the ester with ammonia gas at −15°C, yielding 95% IH-NBMPR with 98% HPLC purity.

Purification and Characterization

Membrane-Enriched Fraction (MEF) Binding

IH-NBMPR’s binding affinity is validated using MEF from S49 mouse lymphoma cells. Scatchard analysis reveals:

  • Dissociation constant (KdK_d): 15 nM (adjusted to 4.0 nM for undissociated inhibitor).

  • Maximum binding sites (BmaxB_{\text{max}}): 4.9 pmol/mg protein.

ParameterValueConditions
KdK_d (nM)15pH 5.0, S49 cells
BmaxB_{\text{max}}4.9 pmol/mg proteinEquilibrium binding

Crystallization and Solvent Elimination

Crystallization in methanol-water mixtures eliminates toxic acetonitrile residues, achieving >99.5% purity. Key steps include:

  • Dissolving IH-NBMPR in hot methanol (55°C).

  • Precipitating the compound with water, followed by filtration.

Analytical Validation

Spectroscopic Characterization

  • 1H-NMR^1\text{H-NMR} : Peaks at δ 7.74 (NH2_2), 7.86 (dd, Ar–H), 8.24 (d, Ar–H), and 8.70 (d, Ar–H).

  • 13C-NMR^{13}\text{C-NMR} : Signals at δ 91.76 (C–I), 165.19 (C=O).

Purity Assessment

HPLC analysis using an Inertsil ODS-3V column confirms 99.8% purity post-crystallization.

Industrial-Scale Production Considerations

Photoactivation for Covalent Labeling

UV-induced crosslinking of 125I^{125}\text{I}IH-NBMPR to nucleoside transporters identifies a 52–63 kDa polypeptide via SDS-PAGE .

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